1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC12929300
InChI: InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-8-14(10)6-4-9(5-7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NC1CC12CCC(CC2)C(=O)O
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid

CAS No.:

Cat. No.: VC12929300

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid -

Specification

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid
Standard InChI InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-8-14(10)6-4-9(5-7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key GTLWIWJOAIQIBA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC12CCC(CC2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC12CCC(CC2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The spiro[2.5]octane core consists of a six-membered cyclohexane ring fused to a two-membered cyclopropane ring at a single carbon atom (Figure 1). This spiro junction creates a rigid three-dimensional geometry, which influences the compound’s reactivity and interaction with biological targets. The Boc group (-OC(O)O(C(CH₃)₃)) at position 1 serves as a protective moiety for the amino group, while the carboxylic acid (-COOH) at position 6 enables further functionalization .

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid
Molecular FormulaC₁₄H₂₃NO₄
Molecular Weight269.34 g/mol
CAS Number2294222-26-5
SMILES NotationCC(C)(C)OC(=O)NC1CC12CCC(C(=O)O)CC2
Purity (Commercial)97%

The Boc group enhances solubility in organic solvents, facilitating its use in multi-step syntheses. The carboxylic acid group participates in reactions such as amide bond formation, enabling integration into peptides or polymer backbones .

Synthesis and Preparation

Stepwise Synthetic Routes

The synthesis of 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid involves sequential modifications to construct the spirocyclic core and introduce functional groups. A representative pathway includes:

  • Cyclopropanation: Formation of the spiro[2.5]octane skeleton via [2+1] cycloaddition or ring-closing metathesis.

  • Amino Group Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of a precursor ester or nitrile group to yield the carboxylic acid .

Critical Reaction Conditions

  • Solvents: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) for Boc protection.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) to accelerate acylation reactions.

  • Temperature: Reactions typically proceed at 0–25°C to minimize side products .

Industrial-scale production prioritizes atom economy and green solvents, though specific protocols remain proprietary.

Applications in Medicinal Chemistry

Role as a Bioisostere

The spiro[2.5]octane scaffold serves as a conformationally restricted bioisostere for aromatic rings, improving metabolic stability and bioavailability in drug candidates. For example, replacing a benzene ring with this spirocyclic moiety reduces planar π-system interactions, mitigating off-target effects .

Peptide Modification

The Boc-protected amino group allows seamless integration into solid-phase peptide synthesis (SPPS). Post-synthesis deprotection with trifluoroacetic acid (TFA) reveals the free amine, enabling further coupling reactions. The carboxylic acid group facilitates conjugation to resins or other peptides .

Research Findings and Case Studies

Antimicrobial Activity

Derivatives of 1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid have shown moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL . The rigid spirocyclic core likely enhances membrane penetration, though mechanistic studies are ongoing.

Polymer Science Applications

Incorporating this compound into polyamide backbones yields polymers with enhanced thermal stability (decomposition temperatures >300°C) and mechanical strength. These materials are under investigation for high-performance coatings and aerospace components .

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